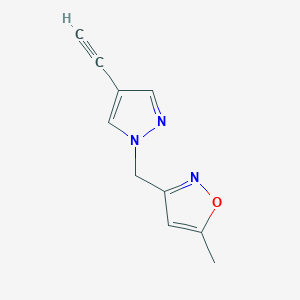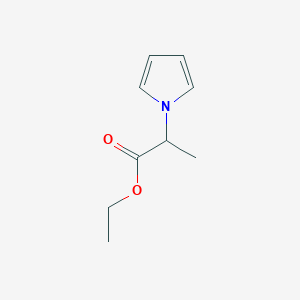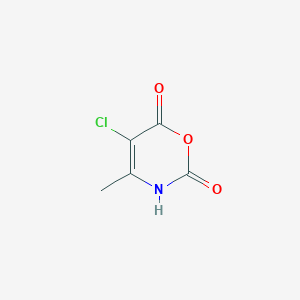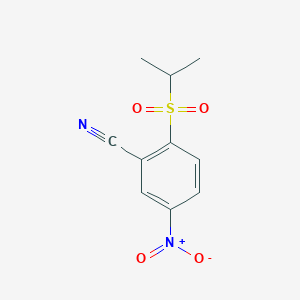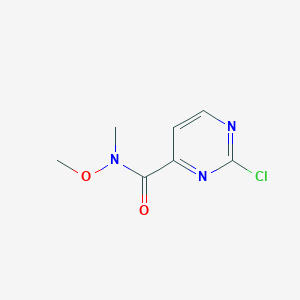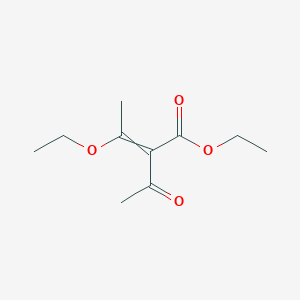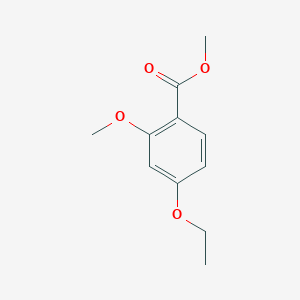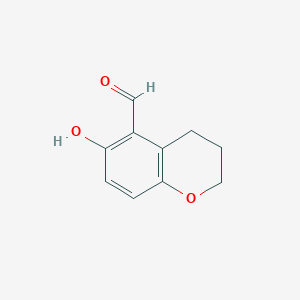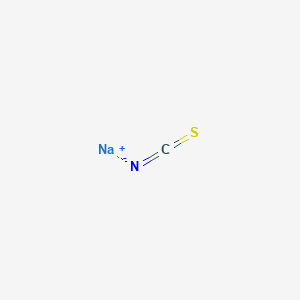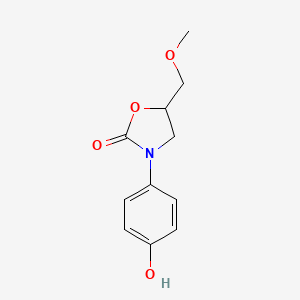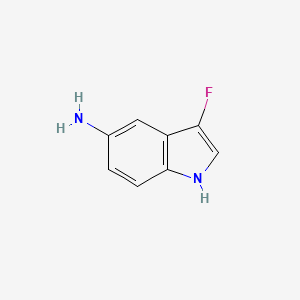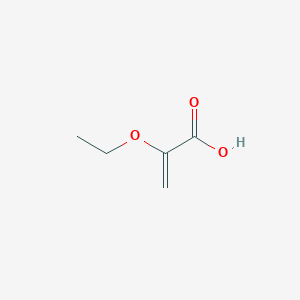
2-Propenoic acid, 2-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-ethoxy- is an organic compound with the chemical formula C5H8O3. It is a colorless liquid with a distinctive odor. This compound is soluble in water and various organic solvents, and it exhibits strong corrosive properties . It is widely used in organic synthesis and the polymer industry, serving as a functional monomer in the production of polymers with specific properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propenoic acid, 2-ethoxy- can be synthesized through the reaction of ethyl acetate with sodium acrylate. The process involves dissolving ethyl acetate and sodium acrylate in anhydrous ethanol, followed by heating the mixture for several hours. The product is then filtered and purified through distillation .
Industrial Production Methods: In industrial settings, 2-Propenoic acid, 2-ethoxy- is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, helps achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propenoic acid, 2-ethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Applications De Recherche Scientifique
2-Propenoic acid, 2-ethoxy- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-ethoxy- involves its ability to participate in various chemical reactions due to the presence of the ethoxy and acrylic functional groups. These groups allow it to form covalent bonds with other molecules, leading to the formation of polymers and other complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Acrylic acid: Similar in structure but lacks the ethoxy group.
Methacrylic acid: Contains a methyl group instead of an ethoxy group.
Crotonic acid: Similar structure but with a different arrangement of the double bond.
Uniqueness: 2-Propenoic acid, 2-ethoxy- is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized polymers and materials .
Propriétés
Numéro CAS |
32821-76-4 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
2-ethoxyprop-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-3-8-4(2)5(6)7/h2-3H2,1H3,(H,6,7) |
Clé InChI |
QCZKLKFGDITLCF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)
